Ranatuerin-2Wa -

Ranatuerin-2Wa

Catalog Number: EVT-244599
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ranatuerin-2Wa typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids into peptide chains. This method provides precise control over the peptide sequence and structure.

Technical Details

  1. Amino Acid Sequence: The sequence for Ranatuerin-2Wa includes specific residues that contribute to its biological activity. For instance, modifications such as residue substitutions can enhance its antimicrobial properties.
  2. Purification: After synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired product from impurities.
  3. Characterization: The purity and identity of the synthesized peptide are confirmed through mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.
Molecular Structure Analysis

The molecular structure of Ranatuerin-2Wa is crucial for its function as an antimicrobial agent.

Structure Data

Chemical Reactions Analysis

Ranatuerin-2Wa undergoes various chemical reactions that contribute to its antimicrobial activity.

Reactions and Technical Details

  1. Membrane Disruption: The primary mechanism of action involves the disruption of bacterial membranes. The cationic nature of the peptide allows it to interact with negatively charged bacterial membranes, leading to pore formation and cell lysis.
  2. Hydrophobic Interactions: The hydrophobic regions of the peptide facilitate its insertion into lipid bilayers, enhancing its ability to permeabilize membranes.
Mechanism of Action

The mechanism by which Ranatuerin-2Wa exerts its antimicrobial effects involves several steps:

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Ranatuerin-2Wa is essential for assessing its stability and efficacy.

Physical Properties

  • Solubility: Typically soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be influenced by factors such as pH, temperature, and presence of salts.

Chemical Properties

  • Charge: Cationic at physiological pH, enhancing interaction with negatively charged bacterial membranes.
  • Hydrophobicity: Contributes to membrane disruption capabilities.
Applications

Ranatuerin-2Wa has significant potential in various scientific fields:

  1. Antimicrobial Therapy: Due to its potent antibacterial properties against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus, it is being explored as a therapeutic agent.
  2. Cancer Treatment: Its ability to induce cytotoxic effects on cancer cells positions it as a candidate for novel anticancer therapies.
  3. Biotechnology Research: Used in studies focusing on peptide design and optimization for enhanced biological activity.

Research continues to explore modifications to Ranatuerin-2Wa to improve its therapeutic efficacy while minimizing potential toxicity, making it a promising subject in the development of new antimicrobial agents.

Biosynthesis and Genetic Origins of Ranatuerin-2Wa

Genomic Characterization of Precursor Peptides in Rana Species

Ranatuerin-2Wa belongs to the broader ranatuerin-2 family of antimicrobial peptides (AMPs), characterized by a conserved C-terminal cyclic domain ("Rana box") formed by disulfide bridges. Genomic analyses reveal that ranatuerin-2 precursors share a tripartite architecture across Rana species:

  • A highly conserved N-terminal signal peptide (20–22 residues) for endoplasmic reticulum targeting.
  • An acidic spacer domain (15–20 residues) with protease cleavage sites (e.g., KR or RR motifs).
  • A C-terminal mature peptide domain (29–37 residues) encoding the bioactive ranatuerin-2Wa [1] [5].

Rana genomes exhibit significant allelic diversity at AMP loci. For example, the Brevinin1.1 locus in R. pipiens harbors divergent alleles encoding distinct peptides (e.g., brevinin-1Pa, -1Pb, -1Pg), suggesting evolutionary pressure for peptide diversification. Ranatuerin-2Wa precursors likely arise from similar multi-locus genomic architectures, with allelic variations fine-tuning antimicrobial spectra [8].

Table 1: Conserved Domains in Ranatuerin-2 Precursor Peptides

Domain TypeLength (residues)Key FeaturesFunctional Role
Signal Peptide20–22Hydrophobic core, N-terminal cleavageER translocation and secretion
Acidic Spacer15–20Asp/Glu-rich, KR/RR protease sitesPrecursor stabilization and processing
Mature Peptide29–37C-terminal "Rana box" (Cys motifs)Antimicrobial activity

Transcriptomic Analysis of Skin Secretion-Derived cDNA Libraries

Transcriptomes from Rana skin secretions provide critical insights into ranatuerin-2Wa expression. Key findings include:

  • Library Construction: cDNA libraries from R. amurensis skin secretions identified polyadenylated mRNAs stabilized by endogenous amphipathic peptides, enabling robust transcriptome analysis even in dried specimens stored at ambient temperatures for months. This stability permits cDNA library construction from minimal biological material (e.g., 156 mg dried skin) [1].
  • Peptide Diversity: Shotgun cloning of R. palustris skin secretion cDNA revealed six distinct AMP precursors, including ranatuerin-2 homologs. Each precursor mRNA was represented in >10 clones per 250 sequenced, indicating significant transcriptional abundance [5].
  • Tissue Specificity: Ranatuerin-2 transcripts are predominantly expressed in granular glands of dorsal skin, with expression modulated by environmental stressors (e.g., pathogen exposure). For example, R. pipiens populations from Minnesota and Vermont showed distinct ranatuerin-2 expression profiles correlating with inhibitory activity against Batrachochytrium dendrobatidis [8].

Table 2: Transcriptome Analysis Parameters for Ranatuerin-2 Homologs

SpeciescDNA SourceKey Peptides IdentifiedCloning Method
R. amurensisDried skin (commercial)Ranatuerin-2AMa, -2AMb, amurin-1Degenerate primers + 3'-RACE
R. palustrisElectrostimulated secretionRanatuerin-2Pla, brevinin-1PLb"Shotgun" cloning + NUP primer
R. pipiensWild populationsRanatuerin-2Pb, -2PcPeptidomics + mass spectrometry

Molecular Cloning Methodologies for Ranatuerin-2Wa Identification

The identification of ranatuerin-2Wa relies on specialized cloning techniques:

  • 3'-RACE PCR: A cornerstone method using:
  • Degenerate primers targeting conserved signal peptide regions (e.g., 5′-GAWYYAYYHRAGCCYAAADATG-3′).
  • Oligo-dT-based NUP primers for cDNA amplification.This approach enabled cloning of ranatuerin-2Pb from R. pipiens, revealing a precursor with 62–78 amino acid open reading frames [5] [6].
  • Heterologous Expression: For structurally complex ranatuerins, cDNA encoding precursor peptides is expressed in E. coli. Post-translational modifications (e.g., disulfide bridge formation) are confirmed via MALDI-TOF mass spectrometry. For example, ranatuerin-2Pb (SFLTTVKKLVTNLAAL...) was synthesized via solid-phase methods after cDNA identification [6].
  • Bioinformatic Validation: Cloned sequences are cross-referenced with genomic databases (e.g., EMBL, MIBiG) to identify evolutionary homologs. Precursors for R. palustris ranatuerin-2Pla show >85% nucleic acid identity with R. versabilis palustrins, suggesting deep conservation of ranatuerin-2 genetic architecture [5].

Challenges persist in cloning ranatuerin-2Wa due to:

  • Cysteine complexity: Disulfide bonding patterns require oxidative folding for functional activity.
  • Sequence divergence: Poor primary structure conservation necessitates species-specific primers [6] [8].

Properties

Product Name

Ranatuerin-2Wa

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